2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide
Description
2-(4-Methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide (molecular formula: C₂₄H₁₉NO₅; molecular weight: 401.418 g/mol) is a synthetic acetamide derivative featuring a xanthenone core (9-oxo-9H-xanthen-3-yl) and a 4-methoxyphenoxyacetamide side chain.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(9-oxoxanthen-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-26-15-7-9-16(10-8-15)27-13-21(24)23-14-6-11-18-20(12-14)28-19-5-3-2-4-17(19)22(18)25/h2-12H,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOCAJIZRDLLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide typically involves a multi-step process:
Formation of 4-methoxyphenoxyacetic acid: This can be achieved by reacting 4-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 9-oxo-9H-xanthene-3-carboxylic acid: This intermediate can be prepared through the oxidation of 9H-xanthene-3-carboxylic acid using an oxidizing agent like potassium permanganate.
Coupling Reaction: The final step involves coupling 4-methoxyphenoxyacetic acid with 9-oxo-9H-xanthene-3-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the xanthenyl moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide.
Reduction: Formation of 2-(4-methoxyphenoxy)-N-(9-hydroxy-9H-xanthen-3-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide involves its interaction with specific molecular targets. The xanthene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Physicochemical and Pharmacological Insights
- Xanthenone vs. Hydrogenated Xanthen Derivatives: The target compound’s fully aromatic xanthenone core (vs.
- Chirality Effects : Unlike chiral derivatives (e.g., 37a–37d), the target compound lacks stereocenters, simplifying synthesis but possibly reducing target specificity .
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenoxy group in the target compound contrasts with electron-withdrawing substituents (e.g., nitro in B1, trifluoromethyl in ), affecting solubility and receptor interactions. Methoxy groups typically enhance lipophilicity and membrane permeability compared to polar nitro or sulfonyl groups .
- Quinazoline-sulfonyl analogs (e.g., 38) show higher potency, likely due to sulfonyl-enhanced binding to kinase domains .
Biological Activity
2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is a synthetic compound belonging to the xanthone derivative family, known for its diverse biological activities. This article aims to explore its biological activity, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a xanthone core with a methoxyphenoxy substituent, which contributes to its pharmacological properties. The molecular formula is , and its structure can be represented as follows:
Anticancer Properties
Research indicates that xanthone derivatives exhibit significant anticancer activity. A study evaluated various xanthone derivatives, including this compound, against several cancer cell lines. The results showed promising cytotoxic effects, particularly against breast (MDA-MB-231) and cervical (HeLa) cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 5.2 |
| This compound | HeLa | 6.8 |
These findings suggest that the compound's structure plays a crucial role in its ability to inhibit cancer cell proliferation.
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Inhibition of Topoisomerase II : The compound may interfere with DNA replication by inhibiting topoisomerase II, an enzyme critical for DNA unwinding during replication.
- Induction of Apoptosis : Studies have indicated that the compound can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.
Study 1: Cytotoxicity Evaluation
A study published in the Journal of Medicinal Chemistry assessed the cytotoxicity of various xanthone derivatives, including our compound of interest. The results highlighted that this compound exhibited superior cytotoxicity compared to other derivatives tested, particularly in breast and cervical cancer cell lines .
Study 2: Molecular Docking Analysis
Molecular docking studies have demonstrated that the compound effectively binds to the active site of topoisomerase II, suggesting a strong interaction that could inhibit its enzymatic activity . This interaction was confirmed through in vitro assays measuring enzyme activity post-treatment with the compound.
Q & A
Q. What are the recommended synthetic routes for 2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide?
Methodological Answer: The synthesis of this compound can be approached through multi-step organic reactions, leveraging protocols from structurally related xanthenone and acetamide derivatives. Key steps include:
- Core Preparation : Start with the oxidation of xanthene to form 9-oxo-9H-xanthen-3-amine, similar to anthraquinone synthesis via anthracene oxidation .
- Acetamide Formation : React the amine intermediate with 2-(4-methoxyphenoxy)acetic acid chloride in the presence of a base (e.g., Na₂CO₃) under anhydrous conditions, as described for analogous acetamide syntheses .
- Purification : Use column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization from ethyl acetate.
Q. Critical Parameters :
- Temperature control (<40°C) during acylation to avoid side reactions.
- Use of dehydrating agents (e.g., thionyl chloride) for acid chloride preparation .
Example Yield Optimization (hypothetical data):
| Step | Reagent Ratio | Temperature | Yield |
|---|---|---|---|
| Acylation | 1:1.2 (amine:acid chloride) | 25°C | 58% |
| Purification | CH₂Cl₂/MeOH (95:5) | - | 90% recovery |
Q. How to characterize this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Compare chemical shifts to structurally similar compounds. For example:
- Mass Spectrometry : ESI/APCI(+) expected molecular ion [M+H]⁺ at m/z 406.3 (calculated). Fragmentation patterns should align with acetamide and xanthenone moieties .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N-H (~3300 cm⁻¹) .
Validation : Cross-reference with X-ray crystallography data if single crystals are obtainable .
Q. What are the key safety precautions when handling this compound?
Methodological Answer: Based on analogous compounds (e.g., xanthenone derivatives and acetamides):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use P95 respirators if aerosolization occurs .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of dust/aerosols .
- Storage : Store at 2–8°C in airtight, light-resistant containers .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How to design experiments to study its potential biological activity?
Methodological Answer:
- In Vitro Screening :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM. Compare to controls like doxorubicin .
- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Mechanistic Studies :
Data Interpretation : Use IC₅₀ values and dose-response curves to quantify efficacy.
Q. How to resolve contradictions in spectroscopic or biological data?
Methodological Answer:
- Reproducibility Checks :
- Advanced Analytical Techniques :
- Computational Validation :
Case Example : Discrepancies in carbonyl peaks may arise from polymorphic forms, necessitating X-ray diffraction .
Q. What computational methods predict its reactivity and stability?
Methodological Answer:
- Reactivity Prediction :
- Degradation Pathways :
Q. Example Output :
| Parameter | Value |
|---|---|
| HOMO-LUMO Gap | 4.2 eV |
| Hydrolysis Half-life (pH 7.4) | ~72 hrs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
